molecular formula C43H33N3 B14263648 9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine CAS No. 131956-70-2

9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine

Cat. No.: B14263648
CAS No.: 131956-70-2
M. Wt: 591.7 g/mol
InChI Key: DNZSTELLPBDMTP-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This particular compound is characterized by its complex structure, which includes multiple phenyl groups and a carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the carbazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbazole quinones, while reduction may produce reduced carbazole derivatives.

Scientific Research Applications

9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine has several scientific research applications:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.

    Photochemistry: Employed in photochemical studies for its ability to absorb and emit light.

    Medicinal Chemistry: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-Phenylcarbazole: A derivative with a single phenyl group.

    N-Phenylcarbazole: Another derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is unique due to its multiple phenyl substitutions, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and photochemistry. Its complex structure also provides opportunities for diverse chemical modifications, enabling the development of new materials with tailored properties.

Properties

131956-70-2

Molecular Formula

C43H33N3

Molecular Weight

591.7 g/mol

IUPAC Name

9-(4-methylphenyl)-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine

InChI

InChI=1S/C43H33N3/c1-32-22-24-37(25-23-32)46-42-28-26-38(44(33-14-6-2-7-15-33)34-16-8-3-9-17-34)30-40(42)41-31-39(27-29-43(41)46)45(35-18-10-4-11-19-35)36-20-12-5-13-21-36/h2-31H,1H3

InChI Key

DNZSTELLPBDMTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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